4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol
Overview
Description
4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a bromophenyl group and a phenol group attached to the oxadiazole ring. It has a molecular formula of C14H9BrN2O2 and a molecular weight of 317.14 g/mol .
Preparation Methods
The synthesis of 4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-bromobenzohydrazide with salicylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the oxadiazole ring .
Chemical Reactions Analysis
4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The phenol group can be oxidized to form quinones or reduced to form corresponding alcohols under suitable conditions.
Condensation Reactions: The oxadiazole ring can participate in condensation reactions with various electrophiles to form new heterocyclic compounds.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine: Compounds containing oxadiazole rings have shown potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The bromophenyl group can also contribute to the compound’s overall biological activity by enhancing its binding affinity to specific targets.
Comparison with Similar Compounds
Similar compounds to 4-[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]phenol include other oxadiazole derivatives with different substituents on the phenyl and oxadiazole rings. These compounds may have similar chemical properties but can exhibit different biological activities due to variations in their molecular structures. For example:
4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]phenol: This compound has a chlorine atom instead of a bromine atom, which can affect its reactivity and biological activity.
4-[5-(3-Methylphenyl)-1,2,4-oxadiazol-3-yl]phenol: The presence of a methyl group can influence the compound’s hydrophobicity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which can result in distinct chemical and biological properties compared to other oxadiazole derivatives .
Properties
IUPAC Name |
4-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2/c15-11-3-1-2-10(8-11)14-16-13(17-19-14)9-4-6-12(18)7-5-9/h1-8,18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHLOLPKOYIXRDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC(=NO2)C3=CC=C(C=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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